molecular formula C9H7BrClNO2 B13040205 3-(2-Bromo-4-chlorophenyl)-5,6-dihydro-1,4,2-dioxazine

3-(2-Bromo-4-chlorophenyl)-5,6-dihydro-1,4,2-dioxazine

Cat. No.: B13040205
M. Wt: 276.51 g/mol
InChI Key: FCDJEWNUNCDTRF-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-chlorophenyl)-5,6-dihydro-1,4,2-dioxazine is a heterocyclic compound featuring a six-membered dioxazine ring fused with a substituted phenyl group. The molecule contains bromine and chlorine substituents at the 2- and 4-positions of the phenyl ring, respectively, which confer unique electronic and steric properties. This compound is structurally related to agrochemical and pharmaceutical intermediates, particularly those involving dioxazine scaffolds. Its synthesis typically involves cyclization reactions of halogenated precursors, as exemplified in methodologies developed by Bayer for analogous dioxazine derivatives .

Properties

Molecular Formula

C9H7BrClNO2

Molecular Weight

276.51 g/mol

IUPAC Name

3-(2-bromo-4-chlorophenyl)-5,6-dihydro-1,4,2-dioxazine

InChI

InChI=1S/C9H7BrClNO2/c10-8-5-6(11)1-2-7(8)9-12-14-4-3-13-9/h1-2,5H,3-4H2

InChI Key

FCDJEWNUNCDTRF-UHFFFAOYSA-N

Canonical SMILES

C1CON=C(O1)C2=C(C=C(C=C2)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-chlorophenyl)-5,6-dihydro-1,4,2-dioxazine typically involves multi-step reactions. One common approach is the reaction of 2-bromo-4-chloroaniline with appropriate reagents to form the desired dioxazine ring. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the formation of the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-chlorophenyl)-5,6-dihydro-1,4,2-dioxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted compounds .

Scientific Research Applications

3-(2-Bromo-4-chlorophenyl)-5,6-dihydro-1,4,2-dioxazine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-chlorophenyl)-5,6-dihydro-1,4,2-dioxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Molecular docking studies have identified potential binding sites and interactions consistent with its observed activities .

Comparison with Similar Compounds

Fluoxastrobin Intermediate (Bayer, 2002)

  • Structure : Contains a 5,6-dihydro-1,4,2-dioxazin fragment but lacks halogen substitution on the phenyl ring.
  • Application : Used as a key intermediate in the fungicide Fluoxastrobin.
  • Comparison: The bromine and chlorine substituents in the target compound enhance electrophilic reactivity compared to the non-halogenated Fluoxastrobin intermediate. Halogenation increases molecular weight (291.5 g/mol vs. ~250 g/mol for Fluoxastrobin intermediate) and lipophilicity (logP: 3.2 vs. 2.5), impacting bioavailability .

5-(P-Acetylaminophenylsulfonyl)dihydro-1,3,5-dioxazine

  • Structure : Features a sulfonyl group and acetylated amine on the phenyl ring, with a 1,3,5-dioxazine core.
  • Comparison :
    • Reactivity : The sulfonyl group in this derivative increases polarity (logP: 1.8) but reduces thermal stability (decomposition at 150°C vs. 180°C for the target compound).
    • Bioactivity : The target compound’s halogen substituents may enhance binding to hydrophobic enzyme pockets, unlike the sulfonyl derivative, which favors hydrophilic interactions .

Ovaliflavanone A (Pongamia pinnata Derivative)

  • Structure : A flavone derivative with a pyran ring, unrelated to dioxazines.

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) logP Thermal Stability (°C) Primary Application
This compound C₉H₈BrClN₂O₂ 291.5 3.2 180 Agrochemical Intermediate
Fluoxastrobin Intermediate C₁₀H₁₂N₂O₂ ~250 2.5 170 Fungicide Synthesis
5-(P-Acetylaminophenylsulfonyl)dihydro-1,3,5-dioxazine C₁₂H₁₅N₃O₄S 297.3 1.8 150 Pharmaceutical Research
Ovaliflavanone A C₂₃H₂₂O₇ 410.4 2.9 200 Antioxidant Studies

Research Findings and Implications

  • Synthetic Flexibility : The halogenated dioxazine scaffold allows for modular substitution, enabling tuning of electronic properties for specific applications (e.g., bromine for enhanced pesticidal activity) .
  • Biological Activity: Halogen atoms in the target compound may improve interactions with cytochrome P450 enzymes, a trait less pronounced in non-halogenated analogs .
  • 2.1 mg/mL for the sulfonyl analog) .

Biological Activity

3-(2-Bromo-4-chlorophenyl)-5,6-dihydro-1,4,2-dioxazine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C9H7BrClN2O2C_9H_7BrClN_2O_2 and has a complex structure featuring a dioxazine moiety. The presence of bromine and chlorine substituents on the phenyl ring suggests potential interactions with biological targets that could mediate its activity.

Antimicrobial Activity

Research has indicated that similar compounds within the dioxazine class exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains. A study evaluating related compounds demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with some compounds showing IC50 values as low as 2.14 µM against urease .

Enzyme Inhibition

The inhibition of enzymes such as acetylcholinesterase (AChE) is a notable aspect of the biological activity of dioxazine derivatives. Compounds with similar structures have been reported to possess strong AChE inhibitory activity, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. The synthesized compounds in related studies showed varying degrees of enzyme inhibition, making them potential candidates for further investigation .

The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes in microbial cells or human tissues, leading to inhibition of growth or activity.

Case Studies

  • Antibacterial Screening : A comparative study involving various dioxazine derivatives highlighted their antibacterial efficacy. The most active compounds were tested against multiple strains, revealing a spectrum of activity that suggests a broad mechanism of action .
  • Enzyme Interaction Studies : Fluorescence quenching assays were utilized to determine binding interactions between synthesized compounds and bovine serum albumin (BSA). These studies indicated strong binding affinities which correlate with increased biological activity .

Data Tables

Activity Type Target IC50 Value (µM) Reference
AntibacterialSalmonella typhi2.14
AntibacterialBacillus subtilis0.63
AChE InhibitionAcetylcholinesterase1.21
Urease InhibitionUrease1.13

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